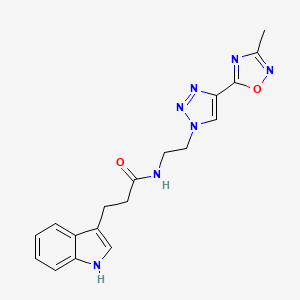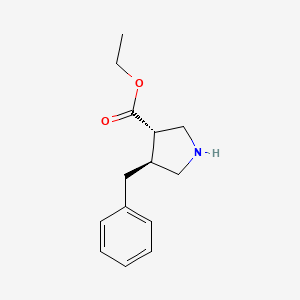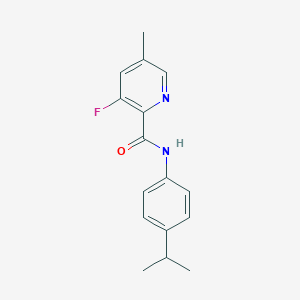
3-(o-Tolyl)-5-(o-tolylamino)thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(o-Tolyl)-5-(o-tolylamino)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C17H16N2O2S and its molecular weight is 312.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Theoretical Structure and Properties
A detailed DFT study on thiazolidine-2,4-dione and its derivatives revealed insights into their stability, geometrical, and topological parameters in the gas phase. This study emphasizes the basicity of oxygen atoms in the carbonyl groups and the hydration specifics of thiazolidine-2,4-dione derivatives, highlighting their potential in forming intermolecular hydrogen bonds and complexes (Safi, 2016).
Synthesis and Antimicrobial Activity
Research on thiazolidine-2,4-dione derivatives has shown their widespread applications, including antimicrobial properties. The synthesis of novel thiazolidine-2,4-dione derivatives has been reported, which exhibited antibacterial and antifungal activities against various pathogens (Bozdağ‐Dündar et al., 2007).
Anticancer Properties
Thiazolidine-2,4-dione derivatives have been evaluated for their anticancer activities. One study demonstrated the synthesis of benzylidene-2,4-thiazolidinedione derivatives showing potent cytotoxicity against cancer cell lines, suggesting their mechanism involves apoptosis induction (Rodrigues et al., 2018).
Molecular Design and Hypoglycemic Activity
The design and synthesis of thiazolidine-2,4-dione derivatives for targeting the hypoglycemic activity have been explored. Studies have developed derivatives with significant binding interactions with specific receptors and demonstrated in vitro and in vivo activities, suggesting their potential as hypoglycemic agents (Kumar et al., 2018).
Propriétés
IUPAC Name |
5-(2-methylanilino)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-11-7-3-5-9-13(11)18-15-16(20)19(17(21)22-15)14-10-6-4-8-12(14)2/h3-10,15,18H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSNPOYGZGTROP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2C(=O)N(C(=O)S2)C3=CC=CC=C3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate](/img/structure/B2366496.png)


![4-Chloro-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol](/img/structure/B2366500.png)
![N-[1-(4-Fluorophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2366501.png)
![{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanamine](/img/structure/B2366502.png)

![(2E)-2-[3-(5-methylfuran-2-yl)propylidene]hydrazinecarbothioamide](/img/structure/B2366509.png)


![3-[(2-chlorophenyl)sulfonyl]-4,6-dimethyl-1-(2-methyl-2-propenyl)-2(1H)-pyridinone](/img/structure/B2366512.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2366516.png)
![N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2366517.png)

